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molecular formula C9H12N4O B8503993 1-(3-Hydroxypropyl)-2-imidazolidinylidenepropanedinitrile

1-(3-Hydroxypropyl)-2-imidazolidinylidenepropanedinitrile

Cat. No. B8503993
M. Wt: 192.22 g/mol
InChI Key: RGSUVUGXDUGOIJ-UHFFFAOYSA-N
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Patent
US06469002B1

Procedure details

In 10 ml of methylene chloride was dissolved 10.4 g of N-(2-aminoethyl)propanolamine, and the solution was added to 15.0 g of [bis(methylthio)methylene]propanedinitrile. The mixture was allowed to stand at room temperature for 1 hour under reduced pressure. Diisopropyl ether was added to the mixture, and the solid was collected by filtration. The crystals were purified by silica gel column chromatography (chloroform:methanol=5:1) to give 15.0 g (87%) of Compound (VIa) as pale yellow crystals.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:7][OH:8])[CH2:2][NH:3][CH2:4][CH2:5][NH2:6].CS[C:11](=[C:14]([C:17]#[N:18])[C:15]#[N:16])SC.C(OC(C)C)(C)C>C(Cl)Cl>[CH2:5]1[NH:6][C:11](=[C:14]([C:17]#[N:18])[C:15]#[N:16])[N:3]([CH2:2][CH2:1][CH2:7][OH:8])[CH2:4]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CSC(SC)=C(C#N)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Three
Name
Quantity
10.4 g
Type
reactant
Smiles
C(CNCCN)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals were purified by silica gel column chromatography (chloroform:methanol=5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CN(C(=C(C#N)C#N)N1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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